Nitric Oxide Synthase (NOS) Isoform Selectivity: nNOS vs. eNOS Potency
The target compound demonstrates a measurable selectivity profile against neuronal NOS (nNOS) compared to endothelial NOS (eNOS). Against rat nNOS, it exhibits a Ki of 35 nM [1]. In contrast, its inhibition of human eNOS is significantly weaker, with an IC50 of 180 nM [2]. This 5.1-fold difference in potency between the two isoforms is a critical differentiation factor when compared to other NOS inhibitors in the class, which often show different selectivity ratios.
| Evidence Dimension | Selectivity ratio (nNOS Ki vs. eNOS IC50) |
|---|---|
| Target Compound Data | Ki (rat nNOS) = 35 nM; IC50 (human eNOS) = 180 nM |
| Comparator Or Baseline | Intra-compound comparison; baseline is a hypothetical equipotent agent (ratio = 1:1). Other benzamidopiperidine analogs in BindingDB show Ki values ranging from 33 nM to 86 nM for rat nNOS, but lack reported eNOS data for direct comparison [3]. |
| Quantified Difference | ~5.1-fold selectivity for nNOS over eNOS |
| Conditions | Rat nNOS expressed in E. coli, hemoglobin NO capture assay; human eNOS expressed in insect SF9 cells, 1 hr incubation [1][2]. |
Why This Matters
For research programs targeting neuronal tissues, a compound with a higher nNOS/eNOS selectivity ratio is preferred to minimize vascular side effects; this data point allows for rational selection over untested or less-selective analogs.
- [1] BindingDB. (n.d.). BDBM50620569 (CHEMBL5418233): Inhibition of rat nNOS. Retrieved April 29, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50372207 (CHEMBL272708): Inhibition of human eNOS. Retrieved April 29, 2026. View Source
- [3] BindingDB. (n.d.). BDBM50266619 (CHEMBL4074659) and BDBM50352518 (CHEMBL1824855): Inhibition of rat nNOS by close analogs. Retrieved April 29, 2026. View Source
